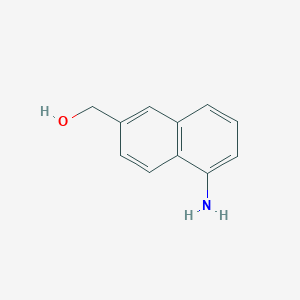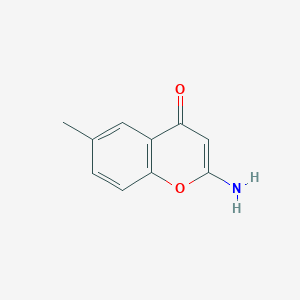
7-Isopropyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of an isopropyl group at the 7th position of the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-isopropylindane with an appropriate acylating agent, followed by cyclization to form the indanone structure. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Isopropyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 7-isopropyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 7-bromo-2,3-dihydro-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
7-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indan-1-one: A parent compound of 7-Isopropyl-2,3-dihydro-1H-inden-1-one, lacking the isopropyl group.
Indane-1,3-dione: Another derivative of indanone, with two carbonyl groups at positions 1 and 3.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
7-propan-2-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-3-4-9-6-7-11(13)12(9)10/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
OLJLAXHVBJLHAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1C(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)

![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)





![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)


